molecular formula C4H8O4 B2433783 2-Hydroxy-3-methoxypropanoic acid CAS No. 6713-71-9

2-Hydroxy-3-methoxypropanoic acid

Cat. No.: B2433783
CAS No.: 6713-71-9
M. Wt: 120.104
InChI Key: JFISKVPZHADVPM-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxypropanoic acid is an organic compound with the molecular formula C4H8O4 It is a derivative of propanoic acid, featuring both a hydroxyl group and a methoxy group attached to the carbon chain

Scientific Research Applications

2-Hydroxy-3-methoxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of various chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxypropanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-methoxypropanoic acid using appropriate oxidizing agents under controlled conditions. Another method includes the esterification of 2-hydroxypropanoic acid followed by methylation.

Industrial Production Methods: On an industrial scale, the production of this compound often involves catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum in the presence of suitable ligands can facilitate the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making the compound valuable for research in enzymology and pharmacology.

Comparison with Similar Compounds

    2-Hydroxypropanoic acid (Lactic acid): Similar in structure but lacks the methoxy group.

    3-Methoxypropanoic acid: Similar but lacks the hydroxyl group.

    2-Methoxypropanoic acid: Similar but with the methoxy group at a different position.

Uniqueness: 2-Hydroxy-3-methoxypropanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research.

Properties

IUPAC Name

2-hydroxy-3-methoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-8-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFISKVPZHADVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6713-71-9
Record name 2-hydroxy-3-methoxypropanoic acid
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